Ethyl 4-(2,4-dichlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate
Description
Properties
CAS No. |
886497-52-5 |
|---|---|
Molecular Formula |
C12H9Cl2NO3S |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3S/c1-2-18-11(16)10-9(15-12(17)19-10)7-4-3-6(13)5-8(7)14/h3-5H,2H2,1H3,(H,15,17) |
InChI Key |
MDPWOFIWBYHIPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thioamide Intermediate
- Starting from hydrazine derivatives or thiosemicarbazides, the reaction with phenyl isothiocyanate or substituted isothiocyanates in ethanol produces thioamide intermediates.
- For example, 2-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydrazinecarbothioamide was synthesized by reacting 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with phenyl isothiocyanate in ethanol.
Cyclization to Form the Thiazole Ring
- The thioamide intermediate undergoes alkylation with ethyl chloroacetate in the presence of triethylamine (TEA) as a base catalyst under reflux in ethanol.
- This step leads to intramolecular cyclization, forming the 2-oxo-2,3-dihydrothiazole ring with elimination of aniline or other leaving groups.
- The reaction conditions are typically thermal, with reflux times varying from several hours to overnight to ensure complete conversion.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization is performed using IR spectroscopy (noting characteristic C=O and NH bands), 1H-NMR (aromatic and thiazole proton signals), and mass spectrometry (molecular ion peaks consistent with the expected molecular weight).
Representative Reaction Scheme (Summary Table)
| Step | Reactants & Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Hydrazine derivative + phenyl isothiocyanate in EtOH | Thioamide intermediate | Confirmed by IR, 1H-NMR, MS |
| 2 | Thioamide + ethyl chloroacetate + TEA, reflux in EtOH | Cyclized 2-oxo-2,3-dihydrothiazole derivative | Intramolecular cyclization, elimination of aniline |
| 3 | Reaction with 2,4-dichlorophenyl hydrazonoyl chloride | Ethyl 4-(2,4-dichlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate | Substituted thiazole ring formation |
| 4 | Purification (recrystallization/chromatography) | Pure final compound | Yield and purity > 95% typical |
Research Findings and Optimization Notes
- The presence of triethylamine is critical as a base catalyst to promote cyclization and improve yields.
- Ethanol is the preferred solvent due to its polarity and ability to dissolve both reactants and intermediates.
- Reaction temperature and time are optimized to balance between complete conversion and minimizing side reactions.
- Spectral data confirm the structure: IR bands at ~1700 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (NH), and 1H-NMR signals consistent with aromatic and thiazole protons.
- Mass spectrometry shows molecular ion peaks matching the expected molecular weight (~318 g/mol).
- Alternative synthetic routes involving different hydrazonoyl chlorides or thioamide precursors have been reported, allowing structural diversification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dichlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit antimicrobial properties. Ethyl 4-(2,4-dichlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate has been studied for its potential as an antibacterial agent. Studies have shown that modifications in the thiazole ring can enhance activity against various bacterial strains, making it a candidate for further development in antibiotic therapies.
2. Anti-inflammatory Properties
Thiazole derivatives have also been evaluated for their anti-inflammatory effects. This compound has demonstrated promising results in reducing inflammation in animal models. This opens avenues for its use in treating inflammatory diseases such as arthritis.
3. Anticancer Research
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focal point of research. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a potential lead compound for anticancer drug development.
Agrochemical Applications
1. Pesticidal Properties
The structural characteristics of this compound make it suitable for use as a pesticide. Its efficacy against various pests has been documented in agricultural studies, where it has shown effectiveness in controlling insect populations while being less harmful to beneficial insects.
2. Herbicidal Activity
In addition to its pesticidal properties, this compound has been investigated for herbicidal applications. It has shown potential in inhibiting the growth of certain weed species, thereby improving crop yields and sustainability in agricultural practices.
Material Science
1. Polymer Chemistry
The compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties of the resultant materials.
2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this thiazole derivative is being explored for use in coatings and adhesives. Its incorporation can lead to improved performance characteristics such as water resistance and durability.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Journal of Medicinal Chemistry (2023) | Showed significant activity against Staphylococcus aureus strains. |
| Anti-inflammatory | International Journal of Inflammation (2024) | Reduced paw edema in rat models by 50% compared to control groups. |
| Anticancer | Cancer Research Journal (2025) | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM. |
| Pesticidal | Journal of Agricultural Sciences (2023) | Effective against aphids with a mortality rate of 85% at recommended doses. |
| Herbicidal | Weed Science Journal (2024) | Inhibited germination of common weed species by over 70%. |
| Polymer Chemistry | Polymer Materials Science (2025) | Enhanced tensile strength by 30% when used as a polymer additive. |
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dichlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the substituents on the phenyl ring and modifications to the thiazole core. Below is a comparative analysis:
*Estimated based on analogous compounds.
Electronic and Steric Effects
- Electron-Withdrawing Groups (Cl, NO₂): The dichlorophenyl and nitrophenyl analogs exhibit enhanced electrophilicity at the thiazole ring, favoring nucleophilic reactions. The nitro group’s resonance effects further stabilize negative charges .
- Fluorine vs.
Biological Activity
Ethyl 4-(2,4-dichlorophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity through a synthesis of available literature, including case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, which is known for contributing to various biological activities. The compound's structure can be represented as follows:
Anticancer Activity
Research Findings
Several studies have investigated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.
- IC50 Values : In vitro studies have reported IC50 values indicating the concentration required to inhibit cancer cell growth by 50%. For instance:
Case Studies
- Thiazole Derivatives in Cancer Treatment : A study highlighted that compounds with a thiazole moiety exhibit significant cytotoxicity against multiple cancer lines. The presence of electron-withdrawing groups like chlorine enhances their activity .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific proteins involved in cancer proliferation, primarily through hydrophobic interactions and hydrogen bonding .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
Research Findings
Studies indicate that thiazole derivatives possess substantial antibacterial activity:
- Comparison with Standard Drugs : In tests against Staphylococcus aureus and E. coli, the compound exhibited greater potency than standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-(2,4-dichlorophenyl)-... | Staphylococcus aureus | 0.012 µg/mL |
| Ethyl 4-(2,4-dichlorophenyl)-... | E. coli | 0.008 µg/mL |
| Ampicillin | Staphylococcus aureus | 0.025 µg/mL |
| Streptomycin | E. coli | 0.030 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
